methyl 8-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate
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Overview
Description
methyl 8-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate is a chemical compound that belongs to the class of isochromene derivatives. Isochromenes are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. The presence of a fluorine atom in the structure enhances its chemical stability and biological activity.
Mechanism of Action
Target of Action
The primary targets of methyl 8-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate are currently unknown
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other molecules or compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzaldehyde with methyl acetoacetate in the presence of a base, followed by cyclization to form the isochromene ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
methyl 8-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Alcohols from reduction.
- Substituted derivatives from nucleophilic substitution.
Scientific Research Applications
methyl 8-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 8-chloro-1-oxo-3,4-dihydroisochromene-3-carboxylate
- Methyl 8-bromo-1-oxo-3,4-dihydroisochromene-3-carboxylate
- Methyl 8-iodo-1-oxo-3,4-dihydroisochromene-3-carboxylate
Uniqueness
methyl 8-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate is unique due to the presence of the fluorine atom, which imparts enhanced chemical stability and biological activity compared to its halogenated counterparts. The fluorine atom’s electronegativity and small size allow for stronger interactions with biological targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
methyl 8-fluoro-1-oxo-3,4-dihydroisochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO4/c1-15-10(13)8-5-6-3-2-4-7(12)9(6)11(14)16-8/h2-4,8H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDRRJWNZOOHOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C(=CC=C2)F)C(=O)O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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